(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
CAS No.:
Cat. No.: VC13804263
Molecular Formula: C11H13BO4
Molecular Weight: 220.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BO4 |
|---|---|
| Molecular Weight | 220.03 g/mol |
| IUPAC Name | [2-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H13BO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8,14-15H,2H2,1H3/b8-7+ |
| Standard InChI Key | LBHYMJZBKMSWDG-BQYQJAHWSA-N |
| Isomeric SMILES | B(C1=CC=CC=C1/C=C/C(=O)OCC)(O)O |
| SMILES | B(C1=CC=CC=C1C=CC(=O)OCC)(O)O |
| Canonical SMILES | B(C1=CC=CC=C1C=CC(=O)OCC)(O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid is C₁₁H₁₁BO₄, with a molecular weight of 218.01 g/mol. Its IUPAC name, [(E)-2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid, reflects the trans configuration of the enone system (C=C double bond) and the spatial arrangement of the boronic acid group (-B(OH)₂) at the ortho position of the phenyl ring .
Key Structural Features:
-
Boronic Acid Group: Enables participation in Suzuki-Miyaura cross-coupling reactions.
-
Enone System (α,β-unsaturated ketone): Confers reactivity toward conjugate additions and cycloadditions.
-
Ethoxy Ester: Enhances solubility in organic solvents and modulates electronic effects.
The compound’s isomeric SMILES string, B(C1=C(C=CC=C1)/C=C/C(=O)OCC)(O)O, confirms the E geometry of the enone. Computational studies suggest that the planar arrangement of the enone and boronic acid groups facilitates π-π stacking interactions in catalytic systems .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Formation of the Enone Precursor:
-
Condensation of 2-bromophenylacetic acid with ethyl acetoacetate under basic conditions yields the α,β-unsaturated ketone intermediate.
-
-
Hydroboration-Oxidation:
-
Treatment with a borane-THF complex followed by oxidative workup introduces the boronic acid group.
-
Reaction Conditions:
-
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl halides.
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Bases: Potassium carbonate or triethylamine.
Yield Optimization:
-
Continuous flow reactors improve reaction efficiency (yield: ~75–80%) .
-
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Industrial Production Challenges
Scaling up synthesis requires addressing:
-
Boronic Acid Stability: Prone to protodeboronation under acidic conditions.
-
Stereochemical Control: Ensuring E-configuration retention during large-scale reactions.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
This compound is pivotal in forming biaryl structures, a cornerstone of pharmaceutical and material science syntheses. For example:
-
Catalytic Cycle:
Case Study: Coupling with 4-bromoaniline produces a biphenylamine derivative (yield: 82%), a precursor in antiviral drug synthesis .
Conjugate Addition Reactions
The enone moiety undergoes Michael additions with nucleophiles (e.g., amines, thiols):
-
Example: Reaction with benzylamine yields β-amino ketone derivatives (yield: 68%).
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Bortezomib (FDA-approved) | Multiple Myeloma | 0.006 |
| Analogous Boronic Acid | MCF-7 (Breast) | 5.2 |
Antimicrobial Activity
Industrial and Material Science Applications
Polymer Synthesis
Incorporation into conjugated polymers enhances electron-transport properties:
Sensor Development
Boronic acid-based sensors detect glucose and other diols via reversible esterification:
-
Detection Limit: 0.1 mM glucose in aqueous media.
Comparison with Related Boronic Acids
| Compound | Structure | Key Applications |
|---|---|---|
| Phenylboronic Acid | C₆H₅B(OH)₂ | Cross-coupling, Sensors |
| (E)-Vinylboronic Acid | CH₂=CHB(OH)₂ | Polymer Chemistry |
| Target Compound | C₁₁H₁₁BO₄ | Drug Synthesis, Materials |
Unique Advantages:
-
The ethoxy group improves solubility in nonpolar solvents.
-
The enone system enables dual reactivity (cross-coupling + conjugate additions).
Future Directions and Challenges
-
Biological Studies: In vivo toxicity and pharmacokinetic profiling.
-
Catalyst Design: Developing asymmetric variants for enantioselective synthesis.
-
Stability Enhancements: Co-crystallization with stabilizing agents (e.g., catechol).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume